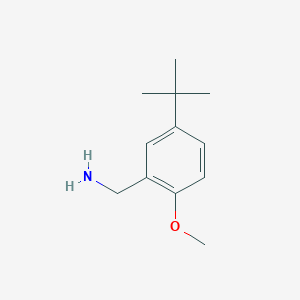

(5-(Tert-butyl)-2-methoxyphenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(5-tert-butyl-2-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWJVGQRJZZUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226409-70-6 | |

| Record name | (5-(tert-butyl)-2-methoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Tert Butyl 2 Methoxyphenyl Methanamine

Established Synthetic Routes and Mechanistic Considerations

The construction of (5-(tert-butyl)-2-methoxyphenyl)methanamine is typically achieved through multi-step sequences that allow for the precise installation of the required substituents on the aromatic ring. The most common approaches involve initial modification of the aryl scaffold followed by the formation of the methanamine side chain.

Friedel-Crafts Alkylation Approaches for Aryl Substitution

A foundational step in the synthesis is the introduction of the bulky tert-butyl group onto the methoxyphenyl ring. This is commonly accomplished via a Friedel-Crafts alkylation reaction. researchgate.net This classic electrophilic aromatic substitution involves the reaction of an aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst.

For the synthesis of the precursor to the target molecule, 4-methoxyphenol (B1676288) is often used as the starting material. The tert-butyl group is introduced by reacting 4-methoxyphenol with a tert-butylating agent, such as tert-butyl alcohol or methyl tert-butyl ether (MTBE), in the presence of a solid acid catalyst. researchgate.netresearchgate.net The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich aromatic ring. The methoxy (B1213986) group is an ortho-, para-directing activator, leading to the formation of 2-tert-butyl-4-methoxyphenol (B74144) and 2,5-di-tert-butyl-4-methoxyphenol. researchgate.netresearchgate.net Subsequent methylation of the hydroxyl group would be required to obtain the 5-tert-butyl-2-methoxy-substituted ring system.

The mechanism of the Friedel-Crafts alkylation begins with the generation of the tert-butyl carbocation from the alkylating agent, facilitated by the acid catalyst. This carbocation then acts as an electrophile and attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the alkylated product. The use of solid acid catalysts is favored in industrial applications to avoid the environmental issues associated with traditional homogeneous Lewis acids. researchgate.net

| Reactant | Alkylating Agent | Catalyst | Primary Product |

| 4-Methoxyphenol | tert-Butyl alcohol | Solid Acid (e.g., Zeolite) | 2-tert-Butyl-4-methoxyphenol |

| 4-Methoxyphenol | MTBE | Solid Acid (e.g., Montmorillonite clay) | 2-tert-Butyl-4-methoxyphenol |

Amination Reactions for Methanamine Moiety Formation

The conversion of a suitable precursor, such as a benzyl (B1604629) alcohol or benzyl halide, into the final methanamine product is a critical step. Direct amination of the corresponding alcohol, (5-(tert-butyl)-2-methoxyphenyl)methanol, represents a highly atom-economical approach. This transformation can be achieved using various catalytic systems, including those based on nickel, which facilitate the reaction with ammonia (B1221849) or an ammonia source. nih.gov

The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often implicated in the catalytic amination of alcohols. rug.nl In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form a metal hydride and the corresponding aldehyde (5-tert-butyl-2-methoxybenzaldehyde). The aldehyde then reacts with ammonia to form an imine intermediate. The metal hydride then reduces the imine to the desired primary amine, regenerating the catalyst. This method is advantageous as it utilizes a readily available alcohol precursor and produces water as the only byproduct. rug.nl

Alternatively, nucleophilic substitution of a benzyl halide, such as 5-(tert-butyl)-2-methoxybenzyl chloride, with an amine source can also yield the target compound. However, this route is often less desirable due to the generation of stoichiometric waste products. rug.nl

Reduction of Precursor Nitrile Intermediates

A robust and widely used method for the synthesis of primary amines is the reduction of a nitrile intermediate. In the context of synthesizing this compound, the key intermediate is 5-tert-butyl-2-methoxybenzonitrile. This nitrile can be prepared from the corresponding aldehyde.

The reduction of the nitrile to the primary amine can be effectively carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile group, forming an imine anion intermediate. Subsequent additions of hydride and protonation during aqueous workup lead to the formation of the primary amine. masterorganicchemistry.com

Catalytic hydrogenation is another viable method for the reduction of nitriles. This process typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. This method is often preferred in industrial settings due to its scalability and the avoidance of stoichiometric metal hydride reagents.

| Precursor | Reducing Agent/Catalyst | Product |

| 5-tert-Butyl-2-methoxybenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 5-tert-Butyl-2-methoxybenzonitrile | H₂ / Raney Nickel | This compound |

Key Intermediates and Their Role in Synthesis

4-Methoxyphenol: A common starting material for introducing the methoxy and tert-butyl groups onto the aromatic ring.

2-tert-Butyl-4-methoxyphenol: The product of the initial Friedel-Crafts alkylation, which requires further modification to achieve the desired substitution pattern. researchgate.netresearchgate.net

(5-(tert-Butyl)-2-methoxyphenyl)methanol: A key intermediate that can be directly converted to the target amine via catalytic amination. simsonpharma.com

5-tert-Butyl-2-methoxybenzaldehyde: A versatile intermediate that can be synthesized from the corresponding alcohol by oxidation or directly from the tert-butylated methoxybenzene. It is the immediate precursor for reductive amination.

5-tert-Butyl-2-methoxybenzonitrile: This nitrile serves as a stable precursor that can be reliably reduced to the final primary amine product.

Large-Scale and Industrial Production Methods

For the industrial production of this compound and related substituted benzylamines, efficiency, safety, and cost-effectiveness are paramount. While traditional batch processing is common, continuous flow chemistry is emerging as a more advantageous approach for large-scale synthesis. almacgroup.comhilarispublisher.com

Flow chemistry offers several benefits, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for higher yields and purity. almacgroup.com For instance, the reductive amination of 5-tert-butyl-2-methoxybenzaldehyde could be adapted to a continuous flow process, where the aldehyde, an ammonia source, and a reducing agent are pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized production. hilarispublisher.com

The use of solid acid catalysts for the initial Friedel-Crafts alkylation step is also a key feature of industrial synthesis, as it simplifies catalyst separation and reduces waste generation compared to homogeneous catalysts. researchgate.net Solvent recovery and recycling are also integral parts of industrial processes to minimize environmental impact and reduce operational costs.

Emerging Synthetic Strategies (e.g., One-Pot Reductive Amination for Related Compounds)

Modern synthetic chemistry continually seeks to improve efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, are a prime example of this trend.

For the synthesis of this compound, a one-pot reductive amination of 5-tert-butyl-2-methoxybenzaldehyde represents an attractive and efficient strategy. tandfonline.comderpharmachemica.com This approach involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction to the primary amine. Various reducing agents can be employed, including metal hydrides or catalytic hydrogenation. researchgate.netthieme-connect.de

This one-pot methodology offers several advantages over a stepwise procedure, including reduced reaction times, lower consumption of solvents, and simplified workup procedures. derpharmachemica.com The development of novel catalysts that can efficiently mediate both the imine formation and the subsequent reduction in a single pot is an active area of research. These emerging strategies hold the promise of more sustainable and economical routes to valuable chemical entities like this compound.

Reactivity and Reaction Mechanisms of 5 Tert Butyl 2 Methoxyphenyl Methanamine

Chemical Transformations of the Methanamine Group

The methanamine group (-CH₂NH₂) is a primary amine, which serves as a key reactive center in the molecule, participating in oxidation, nucleophilic substitution, and reactions that lead to the formation of secondary amines.

Oxidation Reactions and Product Formation

The primary amine functionality of the methanamine group is susceptible to oxidation. Controlled oxidation can convert the aminomethyl group into an aldehyde, yielding 5-tert-butyl-2-methoxybenzaldehyde. Further oxidation under more vigorous conditions can lead to the formation of the corresponding carboxylic acid, 5-tert-butyl-2-methoxybenzoic acid. The transformation proceeds via the initial oxidative dehydrogenation of the benzylamine (B48309) to a benzylimine intermediate, which can then be hydrolyzed to the aldehyde. researchgate.net The aldehyde itself can be further oxidized to the carboxylic acid using common oxidizing agents like potassium permanganate. youtube.comyoutube.com

| Reactant | Product | Typical Reagents |

|---|---|---|

| (5-(Tert-butyl)-2-methoxyphenyl)methanamine | 5-tert-butyl-2-methoxybenzaldehyde | Mild oxidizing agents |

| 5-tert-butyl-2-methoxybenzoic acid | Strong oxidizing agents (e.g., KMnO₄) |

Reduction Reactions to Secondary Amines

While primary amines themselves are not typically reduced, they serve as crucial starting materials for the synthesis of secondary amines through a process known as reductive amination (or reductive alkylation). youtube.commasterorganicchemistry.com In this two-step, one-pot reaction, this compound first reacts with an aldehyde or ketone to form an intermediate imine. This imine is then reduced in situ to form a new secondary amine. This method is highly efficient and avoids the issue of multiple alkylations that can occur in direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and hydrogen with a palladium catalyst being common choices. youtube.comorganic-chemistry.orgwikipedia.org

| Reactant 1 | Reactant 2 | Reducing Agent | Product Type |

|---|---|---|---|

| This compound | Aldehyde or Ketone (R-CO-R') | e.g., NaBH₃CN, NaBH₄, H₂/Pd | Secondary Amine |

Nucleophilic Substitution Reactions

The nitrogen atom of the methanamine group possesses a lone pair of electrons, making it a potent nucleophile. As such, it can readily participate in nucleophilic substitution reactions, attacking electron-deficient centers to form new carbon-nitrogen bonds. Studies on benzylamines, a class of compounds to which this molecule belongs, show they react with alkyl halides (like benzyl (B1604629) bromide) and other substrates with good leaving groups in Sₙ2-type mechanisms to form secondary and tertiary amines. researchgate.netresearchgate.net The nucleophilicity of the amine can be influenced by substituents on the aromatic ring. researchgate.net Benzylamine has also been employed as a nucleophilic catalyst in various organic transformations. organic-chemistry.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic core is governed by the electronic and steric properties of its three substituents: the methoxy (B1213986) (-OCH₃), tert-butyl (-C(CH₃)₃), and aminomethyl (-CH₂NH₂) groups. All three are classified as activating groups, meaning they donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. wikipedia.orguomustansiriyah.edu.iq

Influence of Tert-butyl Group on Electrophilic Aromatic Substitution

The tert-butyl group is a weakly activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org This directing effect is due to a combination of inductive electron donation and hyperconjugation. However, the most significant impact of the tert-butyl group is steric hindrance. Its large size physically obstructs the positions adjacent to it (the ortho positions), making attack at the more distant para position much more favorable. For example, in the nitration of tert-butylbenzene, the product distribution is heavily skewed towards the para isomer.

| Starting Material | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|

| Toluene (-CH₃) | 58.5 | 4.5 | 37 |

| Tert-butylbenzene (-C(CH₃)₃) | 16 | 8 | 75 |

Regioselectivity in Reactions Involving the Aromatic Core

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the cumulative directing effects of the three activating, ortho, para-directing substituents. organicchemistrytutor.comwikipedia.org The methoxy group is a strong activator, the aminomethyl group is a moderate activator, and the tert-butyl group is a weak activator.

The available positions for substitution are C3, C4, and C6.

Methoxy group (-OCH₃ at C2): Strongly directs ortho (to C3) and para (to C5, which is blocked by the tert-butyl group).

Aminomethyl group (-CH₂NH₂ at C1): Directs ortho (to C6) and para (to C4).

Tert-butyl group (-C(CH₃)₃ at C5): Directs ortho (to C4 and C6) and para (to C1, which is blocked).

The combined influence of these groups makes positions C3, C4, and C6 the most electron-rich and likely sites for electrophilic attack. The powerful directing effect of the methoxy group strongly favors substitution at the C3 position. libretexts.org The C4 and C6 positions are also activated, but steric hindrance from the adjacent bulky tert-butyl and aminomethyl groups, respectively, may reduce their reactivity compared to the C3 position. Therefore, the regioselectivity will be a balance of the strong electronic activation at all three sites and the steric constraints, with the C3 position being a highly probable site for substitution.

| Substituent (Position) | Activating/Deactivating | Directing Effect | Activated Positions |

|---|---|---|---|

| -OCH₃ (C2) | Strongly Activating | Ortho, Para | C3, C5 (blocked) |

| -CH₂NH₂ (C1) | Activating | Ortho, Para | C6, C4 |

| -C(CH₃)₃ (C5) | Weakly Activating | Ortho, Para | C4, C6 |

Steric Hindrance Effects on Reactivity (e.g., in Pd-catalyzed Cross-coupling)

The spatial arrangement of substituents on the phenyl ring of this compound introduces notable steric effects that can dictate the regioselectivity and efficiency of certain reactions, a prime example being palladium-catalyzed cross-coupling reactions. The bulky tert-butyl group, positioned para to the methanamine substituent, exerts significant steric hindrance.

In the context of electrophilic aromatic substitution, the tert-butyl group generally acts as an ortho-para director. However, its considerable size can impede the approach of electrophiles to the adjacent ortho positions, leading to a preference for substitution at the less hindered para position. In the case of this compound, the positions ortho to the tert-butyl group are also meta to the methoxy and methanamine groups.

The electronic nature of the substituents also plays a critical role. The methoxy group is electron-donating, which can influence the electron density at the palladium center if the compound acts as a ligand, thereby affecting its catalytic activity.

A summary of expected steric and electronic effects is presented below:

| Functional Group | Position | Effect on Reactivity |

| tert-butyl | 5 | Steric Hindrance: Hinders substitution at adjacent positions. Electronic Effect: Weakly electron-donating. |

| Methoxy | 2 | Electronic Effect: Strongly electron-donating through resonance. Steric Hindrance: Contributes to steric congestion around the methanamine group. |

| Methanamine | 1 | Directing Group: Can act as a directing group in certain reactions. Ligand: The amine can coordinate to metal centers. |

Catalysis in Reactions Involving this compound

While this compound is often utilized as a building block in the synthesis of more complex molecules, its potential role in catalysis is an area of interest, particularly due to the presence of the primary amine functionality. Primary amines can act as organocatalysts or as ligands for metal catalysts.

There is a growing body of research on the use of primary amines as catalysts in various organic transformations. For instance, derivatives of benzylamine have been explored for their catalytic activity. The presence of substituents on the aromatic ring, such as the tert-butyl and methoxy groups in the case of the title compound, can modulate the catalytic properties by altering the steric environment and the electronic characteristics of the amine.

In the realm of metal-catalyzed reactions, the amine group of this compound can act as a ligand, coordinating to a metal center and influencing the outcome of the reaction. The steric and electronic properties of the substituted phenyl ring would be transmitted to the catalytic center, potentially affecting the selectivity and efficiency of the catalytic process. For example, in palladium-catalyzed reactions, the coordination of such a ligand can impact the stability and reactivity of the catalytic species.

Although specific studies detailing the catalytic applications of this compound are not extensively reported in the literature, the structural motifs present in the molecule suggest its potential for such roles. Further research would be necessary to fully elucidate its capabilities as a catalyst or a ligand in catalysis.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of (5-(Tert-butyl)-2-methoxyphenyl)methanamine in solution. Through one- and two-dimensional experiments, the connectivity and spatial relationships of all atoms in the molecule can be established.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus. While specific experimental spectra for the title compound are not widely published, detailed assignments can be reliably predicted based on data from closely related analogs, such as 1-(5-tert-butyl-2-methoxyphenyl)imidazole derivatives. rsc.orgrsc.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group, and the tert-butyl group. The aromatic region will display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene (B151609) ring. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the quaternary carbons of the aromatic ring and the tert-butyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| C(CH₃)₃ | ~ 1.30 | Singlet (s) | ~ 31.0 |

| C(CH₃)₃ | - | - | ~ 34.1 |

| OCH₃ | ~ 3.85 | Singlet (s) | ~ 56.4 |

| CH₂NH₂ | ~ 3.8 - 4.0 | Singlet (s) | ~ 40-45 |

| NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | - |

| Ar-H (H-3) | ~ 6.8 - 7.0 | Doublet (d) | ~ 112.8 |

| Ar-H (H-4) | ~ 7.2 - 7.4 | Doublet of Doublets (dd) | ~ 122.8 |

| Ar-H (H-6) | ~ 7.1 - 7.3 | Doublet (d) | ~ 123.2 |

| Ar-C-CH₂NH₂ (C-1) | - | - | ~ 128.2 |

| Ar-C-OCH₃ (C-2) | - | - | ~ 149.9 |

Predicted shifts are based on data from analogous compounds reported in the literature. rsc.orgrsc.org Solvent: CDCl₃ or DMSO-d₆.

To unambiguously confirm the assignments made from 1D NMR spectra, a series of 2D NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily show correlations between the adjacent aromatic protons (H-3, H-4, and H-6), confirming their relative positions on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. Key correlations would be expected between the methoxy protons (-OCH₃) and the aromatic proton at the C-3 position, as well as between the benzylic protons (-CH₂NH₂) and the aromatic proton at the C-6 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the protonated carbons, such as the aromatic CH groups (C-3, C-4, C-6), the benzylic methylene carbon, the methoxy carbon, and the methyl carbons of the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique used to determine the exact mass of a molecule, which in turn allows for the confirmation of its elemental formula. acs.orgscispace.com For this compound, the molecular formula is C₁₂H₁₉NO. Using electrospray ionization (ESI) in positive ion mode, the molecule would be detected as the protonated species, [M+H]⁺.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO |

| Monoisotopic Mass | 193.1467 g/mol |

| Ion Species | [M+H]⁺ |

The experimental measurement of a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. beilstein-journals.org The spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, ether, aromatic, and alkyl functionalities.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |

| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H (sp³) | Stretch | 2960 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1275 - 1200 |

The presence of these distinct bands in the experimental spectrum serves as a qualitative confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. rsc.orgresearchgate.net This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the three-dimensional packing of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding.

For this compound, a crystallographic analysis would be expected to show hydrogen bonds involving the primary amine group (-NH₂), where the amine acts as both a hydrogen bond donor and acceptor, potentially forming dimers or extended networks in the solid state. While crystal structures of related copper complexes containing the 1-(5-tert-butyl-2-methoxyphenyl) moiety have been reported, a structure for the title compound itself is not currently available in open literature. rsc.orgrsc.orgmdpi.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. For a primary amine like the title compound, a silica (B1680970) gel plate is typically used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be employed. The compound's retention factor (Rƒ) would depend on the specific solvent system used. Visualization can be achieved using UV light or by staining with an appropriate agent like ninhydrin, which reacts with primary amines to produce a colored spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of the final compound. umich.edu A reversed-phase method would typically be used, employing a C18 or C8 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV detector set to a wavelength where the aromatic ring absorbs.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties, such as molecular orbital energies, the distribution of electron density, and the electrostatic potential. For (5-(Tert-butyl)-2-methoxyphenyl)methanamine, these calculations are crucial for understanding its stability and chemical behavior.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometry and the energies of these frontier orbitals. nih.govnih.gov These computational approaches have been successfully applied to various substituted aromatic compounds to elucidate their structural and electronic properties. researchgate.net

Table 1: Theoretical Electronic Properties of a Substituted Phenylmethanamine Derivative (Illustrative)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Measures the polarity of the molecule |

Prediction of Reactive Sites and Electron Density Analysis

Computational modeling through DFT can effectively predict the most likely sites for chemical reactions on a molecule. This is achieved by analyzing the distribution of electron density and related properties.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the oxygen of the methoxy (B1213986) group are expected to be electron-rich areas, appearing as red or yellow on an MEP map. The aromatic protons and the amine protons would represent electron-deficient regions, shown in blue.

Fukui Functions and NBO Charges: Further analysis, such as calculating Fukui functions or Natural Bond Orbital (NBO) charges, can quantify the reactivity of specific atoms. nih.gov These methods help pinpoint which atoms are most likely to act as nucleophiles or electrophiles in a reaction. For instance, the bulky tert-butyl group is known to influence the electronic properties of the aromatic ring, potentially directing electrophilic substitution reactions.

Conformational Analysis and Steric Interactions of the Tert-butyl Group

The three-dimensional structure and conformational flexibility of this compound are significantly influenced by its substituent groups, particularly the bulky tert-butyl group.

Conformational Analysis: This involves identifying the molecule's most stable spatial arrangements (conformers) and the energy barriers between them. The methanamine and methoxy groups attached to the phenyl ring have rotational freedom, leading to various possible conformations. Computational methods can map the potential energy surface to find the global minimum energy conformation, which is the most populated state under equilibrium conditions. nih.gov

Table 2: Torsional Angle Analysis for a Substituted Phenylmethanamine (Illustrative)

This table illustrates the type of data generated from a conformational analysis, showing calculated dihedral angles for the lowest energy conformer.

| Dihedral Angle | Description | Calculated Value (Degrees) |

| C1-C2-O-CH3 | Rotation of the methoxy group | 178.5° |

| C6-C1-CH2-NH2 | Rotation of the methanamine group | 65.2° |

| C4-C5-C(CH3)3 | Orientation of the tert-butyl group | 89.7° |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the entire reaction pathway, from reactants to products, including any intermediate steps and, crucially, the transition states.

Reaction Pathway Modeling: Computational methods like the Nudged Elastic Band (NEB) or Growing String Method (GSM) can be used to find the minimum energy path (MEP) for a reaction. chemrxiv.org These techniques model the reaction coordinate, which represents the progress of the reaction, and identify the highest energy point along this path. nih.gov

Transition State (TS) Analysis: The transition state is the highest energy structure along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. chemrxiv.org Identifying the TS geometry and its energy is fundamental to calculating reaction rates and understanding the reaction mechanism. chemrxiv.org Methods based on transition state theory (TST) can be used to estimate kinetic parameters. nih.govrsc.org For a molecule like this compound, modeling could explore reactions such as N-acylation or oxidation, identifying the specific atomic motions involved in reaching the transition state. Advanced machine learning models are also emerging as powerful tools to accelerate the search for transition states. chemrxiv.orgchemrxiv.org

Applications of 5 Tert Butyl 2 Methoxyphenyl Methanamine in Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Molecules

The strategic placement of the tert-butyl and methoxy (B1213986) groups on the phenyl ring, combined with the reactive primary amine functionality, makes (5-(tert-butyl)-2-methoxyphenyl)methanamine a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The tert-butyl group can provide steric hindrance, influencing the conformational preferences and metabolic stability of the final compound, while the methoxy group can modulate electronic properties and offer a site for further functionalization.

A prominent example of its application is in the synthesis of Maropitant, a neurokinin-1 (NK1) receptor antagonist used as an antiemetic in veterinary medicine. google.comnih.gov In the synthesis of Maropitant, this compound is reacted with a derivative of 2-benzhydrylquinuclidin-3-ol to form the final active pharmaceutical ingredient. google.com This reaction highlights the role of the amine as a nucleophile, forming a crucial carbon-nitrogen bond in the target molecule.

The structural motif of this compound is analogous to that found in other biologically active compounds, such as inhibitors of enzymes like lysyl oxidase (LOX) and dengue virus NS5 RdRp, suggesting its potential as a scaffold for the development of new therapeutic agents.

Table 1: Synthesis of Maropitant

| Reactant 1 | Reactant 2 | Product | Significance |

|---|---|---|---|

| This compound | (2S,3R)-2-benzhydryl-3-methylsulfonyloxy-quinuclidine | Maropitant | Demonstrates the use of the amine as a key building block in pharmaceutical synthesis. google.com |

Precursor in the Synthesis of Specialty Chemicals and Materials

Beyond its role in the synthesis of complex pharmaceuticals, this compound serves as a precursor to a variety of specialty chemicals. The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, and the unique substitution pattern of this amine makes it a valuable starting material for creating molecules with tailored properties.

The synthesis of Maropitant is a prime example of its use as a precursor to a specialty pharmaceutical chemical. google.com Furthermore, the reactivity of the amine group allows for its conversion into a wide array of other functional groups, thereby expanding its utility. For instance, it can undergo reactions to form amides, imines, and secondary or tertiary amines, each leading to a new class of specialty chemicals with distinct applications.

While specific, large-scale industrial applications beyond pharmaceuticals are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of agrochemicals and electronic materials suggests potential for broader utility. The tert-butyl group, for example, is known to enhance solubility and thermal stability in various materials.

Formation of Ligands and Coordination Compounds

The primary amine group of this compound is a key feature that allows it to act as a ligand, capable of coordinating to metal ions. Of particular interest is its use in the formation of Schiff base ligands. Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mdpi.comnih.govnih.gov

This compound can react with various aldehydes, such as salicylaldehyde (B1680747) derivatives, to form bidentate or multidentate Schiff base ligands. These ligands, in turn, can coordinate with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II), to form stable coordination compounds. nih.govnih.gov

The properties of the resulting metal complexes are influenced by the steric and electronic effects of the substituents on the ligand. The bulky tert-butyl group can impact the geometry and coordination number of the metal center, while the methoxy group can modulate the electron density at the donor atoms, thereby affecting the stability and reactivity of the complex. mdpi.com These coordination compounds have potential applications in catalysis, materials science, and as models for biological systems.

Table 2: Potential Schiff Base Ligand Formation and Complexation

| Reactants for Ligand Synthesis | Resulting Ligand Type | Potential Coordinating Metals | Potential Applications of Metal Complexes |

|---|---|---|---|

| This compound + Salicylaldehyde | Bidentate Schiff Base | Cu(II), Ni(II), Co(II), Zn(II) | Catalysis, materials science. nih.govnih.gov |

Applications in Polymer Chemistry or Advanced Materials

While direct applications of this compound in polymer chemistry are not widely reported, its structure suggests significant potential as a monomer or a modifying agent for advanced materials. The primary amine functionality allows it to participate in polymerization reactions to form polyamides and polyimides, which are classes of high-performance polymers known for their excellent thermal stability and mechanical properties.

The incorporation of a tert-butyl group into the backbone of polymers such as polyimides is a known strategy to enhance their properties. The bulky nature of the tert-butyl group can disrupt polymer chain packing, leading to increased solubility, lower dielectric constants, and improved processability without significantly compromising thermal stability. researchgate.netcsic.es Aromatic diamines containing tert-butyl groups have been successfully used to synthesize soluble and thermally stable polyimides for applications such as gas separation membranes. csic.esnih.gov

Given these precedents, it is plausible that this compound, or a diamine derivative thereof, could be a valuable monomer for the synthesis of novel polyamides and polyimides with tailored properties for advanced applications, including high-performance films, coatings, and membranes. Further research in this area could uncover new opportunities for this versatile chemical compound.

Derivatives and Analogues of 5 Tert Butyl 2 Methoxyphenyl Methanamine: Synthesis and Chemical Utility

Synthesis of Substituted Methoxyphenylmethanamine Analogues

The synthesis of analogues of (5-(tert-butyl)-2-methoxyphenyl)methanamine typically commences with appropriately substituted phenols or anisoles. A common synthetic strategy involves a series of well-established organic transformations, including electrophilic aromatic substitution, formylation, and reductive amination.

A prevalent method for introducing the aminomethyl group is through the reduction of a nitrile or an oxime derivative, which are themselves synthesized from a corresponding benzaldehyde. For instance, the synthesis of the parent compound, this compound, often starts from 4-tert-butylanisole. Formylation of this starting material, for example through a Vilsmeier-Haack or Duff reaction, yields 5-(tert-butyl)-2-methoxybenzaldehyde. chemicalbook.com This aldehyde can then be converted to the final amine.

The synthesis of various analogues can be achieved by starting with differently substituted phenols or by introducing substituents at different stages of the synthesis. For example, variations in the alkyl or aryl groups on the aromatic ring can be accomplished by employing Friedel-Crafts alkylation or acylation reactions on the methoxyphenyl core.

The general synthetic approach can be summarized in the following key steps:

Functionalization of the Aromatic Ring: Introduction of desired substituents onto the methoxyphenyl ring through reactions like Friedel-Crafts alkylation or acylation.

Introduction of a Carbonyl Group: Formylation or acylation of the substituted methoxyphenyl compound to introduce an aldehyde or ketone functionality.

Conversion to an Amine Precursor: Transformation of the carbonyl group into a nitrile via condensation with hydroxylamine (B1172632) followed by dehydration, or formation of an oxime.

Reduction to the Final Amine: Reduction of the nitrile or oxime using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the desired substituted (methoxyphenyl)methanamine analogue.

A representative synthetic scheme is the preparation of this compound itself, which often involves the reduction of a nitrile intermediate.

Chemical Reactivity and Synthetic Transformations of Analogues

The chemical reactivity of substituted (methoxyphenyl)methanamine analogues is dictated by the interplay of the functional groups present: the primary amine, the methoxy (B1213986) group, and the substituents on the aromatic ring.

The primary amine functionality is a key site for a variety of chemical transformations. It can readily undergo N-alkylation, N-acylation, and condensation reactions with carbonyl compounds to form Schiff bases. These reactions are fundamental to the construction of more complex molecular architectures. For example, reaction with aldehydes or ketones followed by reduction provides access to secondary and tertiary amines.

The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the positions are also influenced by the steric hindrance of the tert-butyl group and other substituents. The methoxy group can also be cleaved under harsh acidic conditions to yield the corresponding phenol.

The aromatic ring itself can participate in various substitution reactions. The nature and position of the substituents will significantly influence the regioselectivity and rate of these reactions. For instance, electron-withdrawing groups will deactivate the ring towards electrophilic substitution, while electron-donating groups will have the opposite effect.

Influence of Structural Modifications on Chemical Properties

Structural modifications to the this compound scaffold have a profound impact on its chemical properties, including basicity, nucleophilicity, and the reactivity of the aromatic ring.

The basicity of the primary amine is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen atom, thereby increasing its basicity. Conversely, electron-withdrawing groups decrease the electron density and reduce the basicity. The steric environment around the amine group, influenced by bulky substituents like the tert-butyl group, can also affect its accessibility and reactivity.

The reactivity of the aromatic ring is also highly dependent on the nature of the substituents. The combination of the electron-donating methoxy group and other substituents can lead to a highly activated or deactivated ring system, which in turn governs its susceptibility to electrophilic or nucleophilic aromatic substitution reactions. For example, the presence of strong electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution, a reaction not typically observed for electron-rich aromatic systems.

The physical properties of the analogues, such as solubility and boiling point, are also affected by these structural changes. For instance, the introduction of polar functional groups can increase the polarity and water solubility of the molecule.

Case Studies: Analogues in the Synthesis of Specific Compound Classes

Substituted (methoxyphenyl)methanamine analogues are valuable building blocks in the synthesis of a variety of compound classes, including coumarin (B35378) derivatives, pyrazole (B372694) derivatives, and N-methylated tertiary amines.

Coumarin Derivatives: Coumarins are a class of compounds with a benzopyrone core structure. The synthesis of certain coumarin derivatives can utilize methoxyphenylmethanamine analogues. For example, a substituted salicylaldehyde (B1680747) can be condensed with a derivative of the methoxyphenylmethanamine to form an imine, which can then undergo further cyclization and transformation to yield a coumarin scaffold. The specific substituents on the methoxyphenylmethanamine analogue will be incorporated into the final coumarin structure, allowing for the creation of a library of diverse compounds. researchgate.netnih.govnih.govrdd.edu.iq

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov Substituted (methoxyphenyl)methanamine analogues can be used in the synthesis of pyrazole derivatives. For instance, the amine functionality can be transformed into a hydrazine (B178648) derivative, which can then be reacted with a 1,3-dicarbonyl compound in a condensation reaction to form the pyrazole ring. mdpi.comresearchgate.netnih.govchim.it The substituents on the methoxyphenyl ring of the starting amine will be present in the final pyrazole product, influencing its properties.

N-methylated Tertiary Amines: N-methylated tertiary amines are an important class of compounds in medicinal chemistry and materials science. rsc.org Substituted (methoxyphenyl)methanamine analogues can be converted to their corresponding N-methylated tertiary amines through various synthetic methods. A common approach is reductive amination with formaldehyde (B43269), where the primary amine reacts with formaldehyde to form an imine, which is then reduced in situ to the N,N-dimethylated product. Alternatively, sequential N-methylation using a methylating agent like methyl iodide can be employed. chemrxiv.org

Stability, Storage, and Handling Considerations for Research Purposes

Degradation Pathways and Mechanisms

The degradation of (5-(Tert-butyl)-2-methoxyphenyl)methanamine is primarily influenced by the presence of the primary aromatic amine and the activated phenyl ring. Aromatic amines, as a class, are susceptible to oxidative degradation, which is often the main cause of instability.

Oxidation of the Amine Group: The primary amine is a key site for oxidative degradation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of colored impurities. The biological degradation of benzylamine (B48309) by monoamine oxidase B, for instance, results in the formation of benzaldehyde wikipedia.org. Chemical degradation pathways for benzylamines can involve the formation of imines, which can then hydrolyze to form aldehydes (in this case, 5-tert-butyl-2-methoxybenzaldehyde) and ammonia (B1221849) rsc.org. Significant oxidative degradation of benzylamine-based materials has been observed at temperatures above 70°C nih.govutwente.nl.

Reactions Involving the Aromatic Ring: The aromatic ring is activated by two electron-donating groups: the methoxy (B1213986) group and the tert-butyl group. This increased electron density makes the ring susceptible to electrophilic substitution libretexts.org. While the ether linkage in methoxybenzene derivatives is generally stable, the activated ring can undergo oxidation, especially under harsh conditions or prolonged exposure to oxidants acs.orgnih.gov. Degradation of similar phenolic structures can proceed via ipso-hydroxylation, leading to C-C bond cleavage nih.gov. Photodegradation is another potential pathway, as methoxy-substituted aromatic compounds can absorb UV light, leading to chemical changes copernicus.org.

A summary of potential degradation pathways is presented in the table below.

| Functional Group | Degradation Pathway | Potential Products | Contributing Factors |

|---|---|---|---|

| Primary Benzylamine | Oxidation / Deamination | Imines, Aldehydes (e.g., 5-tert-butyl-2-methoxybenzaldehyde), Benzoic acids, Colored polymers | Oxygen, Light, Heat, Metal Ions |

| Aromatic Ring & Methoxy Group | Ring Oxidation / Hydroxylation | Phenolic or quinone-like structures | Strong Oxidants, UV Light, Heat |

| Aromatic Ring & Methoxy Group | Photodegradation | Various photoproducts from ring opening or modification | UV Light Exposure |

Strategies for Long-Term Storage and Preservation

To ensure the long-term stability of this compound for research applications, storage conditions must be carefully controlled to minimize exposure to factors that promote degradation.

Low Temperature: Storing the compound at low temperatures is a critical strategy. Studies on various aromatic amines show that while they can be unstable at room temperature (~20°C), they remain stable for extended periods when stored at reduced temperatures such as 4°C, -20°C, or -70°C mdpi.com. For long-term preservation, storage at -20°C or lower is recommended to significantly slow the rate of oxidative and thermal degradation reactions.

Inert Atmosphere: Given the susceptibility of the amine group to oxidation, removing oxygen from the storage environment is paramount. This is achieved by storing the compound under an inert atmosphere. Gases like nitrogen (N₂) or argon (Ar) are flushed into the storage container to displace air, thereby preventing oxidation. This is a standard and effective practice for preserving air-sensitive reagents, including many amines.

Exclusion of Light and Moisture: Many chemical reactions, including oxidation, can be initiated or accelerated by light (photodegradation). Therefore, the compound should be stored in amber or opaque containers to protect it from light. Furthermore, some amines are hygroscopic and can absorb moisture from the air, which could potentially lead to hydrolysis or other unwanted reactions diplomatacomercial.com. Tightly sealed containers are essential to prevent the ingress of both air and atmospheric moisture diplomatacomercial.com.

The table below summarizes the recommended storage conditions.

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | -20°C or lower | Slows down rates of all potential degradation reactions. |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the sensitive amine group. |

| Container | Tightly sealed, amber or opaque glass vial | Protects from light (photodegradation) and exposure to air/moisture. |

| Purity | Store in high purity form | Minimizes potential catalysis of degradation by impurities (e.g., metal ions). |

Role of Stabilizers in Mitigating Chemical Degradation

In addition to proper storage conditions, chemical stabilizers can be added in small quantities to mitigate degradation, particularly the discoloration of aromatic amines during storage google.com.

Antioxidants: To combat oxidative degradation, various antioxidants can be employed. These compounds work by scavenging free radicals or reacting with oxidizing agents, thus protecting the primary compound. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are common radical scavengers used to stabilize organic materials.

Color Stabilizers: Aromatic amines are known to darken over time, a process that can be retarded by specific additives. Certain organosulfur compounds, alkyl tin compounds, and alkyl borates have been shown to be effective in preventing color deterioration in aromatic amines during storage google.com. For instance, compounds like ethylene thiourea and dibutyl tin oxide have demonstrated excellent results as color stabilizers google.com. Finely divided alkali metal carbonates, such as sodium bicarbonate, have also been used to stabilize chloro-substituted aromatic amines against thermal decomposition google.com.

The choice of a stabilizer must be carefully considered based on the intended research application, as the stabilizer could potentially interfere with experimental systems.

The table below outlines classes of stabilizers and their functions.

| Stabilizer Class | Example(s) | Mechanism of Action |

|---|---|---|

| Hindered Phenols | Butylated Hydroxytoluene (BHT) | Act as free-radical scavengers, terminating oxidative chain reactions. |

| Organosulfur Compounds | Thiourea derivatives (e.g., Ethylene thiourea) | Inhibit oxidative processes that lead to color formation. google.com |

| Organometallic Compounds | Dibutyl tin oxide, Dibutyl tin dilaurate | Retard color deterioration during storage. google.com |

| Inorganic Carbonates | Sodium Bicarbonate | Can suppress thermal decomposition pathways. google.com |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and sustainable synthetic routes is paramount for the broader application of (5-(Tert-butyl)-2-methoxyphenyl)methanamine and its derivatives. Future research is likely to focus on the evolution from traditional multi-step syntheses to more streamlined and atom-economical approaches.

One promising avenue is the application of biocatalysis . The use of transaminases for the reductive amination of the corresponding benzaldehyde precursor, 5-tert-butyl-2-methoxybenzaldehyde, offers a green and highly selective alternative to conventional chemical methods. Biocatalytic approaches can provide access to chiral amines with high enantiomeric excess, which is crucial for the synthesis of stereochemically pure pharmaceuticals. researchgate.net

Advanced catalytic systems are also poised to revolutionize the synthesis of sterically hindered amines. Photoredox catalysis, for instance, has emerged as a powerful tool for the formation of C-N bonds under mild conditions. This methodology could be particularly advantageous for the synthesis of this compound, surmounting the challenges associated with the steric hindrance imposed by the tert-butyl group.

Furthermore, the development of novel flow chemistry protocols can enable the continuous and scalable production of this compound. Flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. rsc.orgnih.gov

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Engineering of transaminases with improved substrate scope and stability. |

| Photoredox Catalysis | Access to sterically hindered amines, mild reaction conditions | Development of novel photocatalysts and optimization of reaction conditions. |

| Flow Chemistry | Scalability, improved safety, process intensification | Design of integrated flow reactors for multi-step synthesis and purification. |

Exploration of Undiscovered Reactivity Profiles

The unique electronic and steric properties of this compound suggest a rich and largely unexplored reactivity profile. The interplay between the electron-donating methoxy (B1213986) group, the bulky tert-butyl group, and the reactive aminomethyl moiety can lead to novel chemical transformations.

Future research could focus on leveraging the steric hindrance of the tert-butyl group to achieve regioselective functionalization of the aromatic ring. This could enable the synthesis of complex derivatives that are otherwise difficult to access.

The primary amine functionality serves as a versatile handle for a wide range of transformations. Beyond standard acylation and alkylation reactions, the exploration of novel C-N bond-forming reactions could lead to the discovery of new molecular scaffolds with interesting biological activities. For instance, the development of catalytic methods for the direct C-H amination of unactivated hydrocarbons using this amine as a nitrogen source would be a significant advancement.

The presence of the ortho-methoxy group could also be exploited in directed metalation reactions , allowing for selective functionalization at the C6 position of the aromatic ring. This would provide a powerful strategy for the synthesis of highly substituted and complex aromatic compounds.

Advanced Materials Science Applications

While primarily explored in the context of medicinal chemistry, the structural features of this compound make it an intriguing building block for the development of advanced materials. The bulky tert-butyl group can impart desirable properties such as increased solubility and thermal stability to polymers. mdpi.comnih.gov

One potential application is in the synthesis of high-performance polymers . Incorporation of this bulky amine into polymer backbones, such as polyimides or polyamides, could lead to materials with enhanced mechanical properties, higher glass transition temperatures, and improved processability. mdpi.comnih.gov Aromatic polyimides containing tert-butyl groups have shown promise in gas separation membrane applications. mdpi.comnih.gov

Furthermore, the amine functionality can be utilized for the preparation of functional materials . For example, it can be used to modify the surface of nanoparticles or to create self-assembled monolayers with specific chemical properties. The compound could also serve as a monomer for the synthesis of novel conductive polymers or as a component in the design of organic light-emitting diodes (OLEDs).

| Material Class | Potential Application | Key Properties |

| High-Performance Polymers | Gas separation membranes, advanced composites | Enhanced thermal stability, improved solubility, high mechanical strength |

| Functional Materials | Surface modification, self-assembled monolayers | Tailored surface chemistry, controlled interfacial properties |

| Electronic Materials | Conductive polymers, OLEDs | Tunable electronic properties, charge transport capabilities |

Integration with High-Throughput and Automated Synthesis Platforms

The increasing demand for large and diverse compound libraries in drug discovery necessitates the integration of synthetic chemistry with high-throughput and automated platforms. enamine.netsigmaaldrich.combmglabtech.comunchainedlabs.com The synthesis of derivatives of this compound is well-suited for such an approach.

Automated flow synthesis platforms can be employed for the rapid and systematic preparation of a library of analogs. mit.edu By varying the starting materials and reaction conditions in a continuous flow setup, a large number of compounds can be synthesized in a short period. This would enable the efficient exploration of the structure-activity relationship (SAR) of this chemical scaffold.

High-throughput screening (HTS) techniques can then be used to evaluate the biological activity of the synthesized library. enamine.netsigmaaldrich.combmglabtech.com This combination of automated synthesis and HTS can significantly accelerate the drug discovery process, from hit identification to lead optimization. enamine.net

The development of robust and reliable automated synthesis protocols for this class of compounds will be a key area of future research. This will involve the optimization of reaction conditions for a wide range of substrates and the integration of online analytical techniques for real-time monitoring and quality control.

Q & A

Basic Questions

Q. What are the established synthetic routes for (5-(tert-butyl)-2-methoxyphenyl)methanamine, and what intermediates are critical?

- Methodological Answer : A common approach involves functionalizing the methoxyphenyl core via alkylation or amination. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids like AlCl₃ . Subsequent reduction of a nitrile intermediate (e.g., using LiAlH₄) yields the primary amine. Key intermediates include the tert-butyl-substituted methoxybenzaldehyde and its nitrile derivative. Purity of intermediates should be confirmed via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR can confirm the tert-butyl singlet (~1.3 ppm) and methoxy group (~3.8 ppm). C NMR resolves aromatic carbons and the tert-butyl quaternary carbon (~30-35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) at m/z 208.18 (C₁₂H₁₉NO).

- IR : Stretching bands for NH₂ (~3350 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to enhance synthetic yield?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., DMF or THF) improve tert-butyl group incorporation. Methyl tert-butyl ether (MTBE) is effective for phase separation during workup .

- Catalysts : Scandium triflate (Sc(OTf)₃) enhances regioselectivity in aromatic alkylation compared to AlCl₃, reducing side products .

- Yield Tracking : Monitor reaction progress via in-situ FTIR or GC-MS to terminate reactions at optimal conversion (~80-90%) .

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream applications?

- Methodological Answer :

- The tert-butyl group reduces electrophilic substitution on the aromatic ring, directing reactions to the para-methoxy position. For example, in Pd-catalyzed cross-coupling, bulky ligands (e.g., SPhos) improve coupling efficiency with aryl halides .

- Computational modeling (DFT) can predict reactive sites by analyzing electron density maps (e.g., using Gaussian09) .

Q. What strategies mitigate sample degradation during long-term stability studies?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the amine group .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

- Monitoring : Use accelerated stability testing (40°C/75% RH) with HPLC-PDA to track degradation products (e.g., methoxyquinone derivatives) .

Q. How can contradictory spectral data (e.g., NMR splitting anomalies) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -40°C) can resolve rotational barriers caused by the tert-butyl group .

- Isotopic Labeling : Synthesize N-labeled analogs to distinguish NH₂ signals from solvent peaks .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.